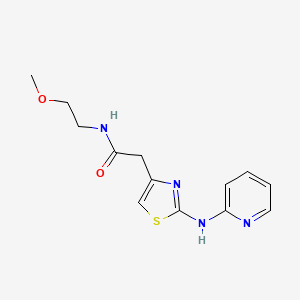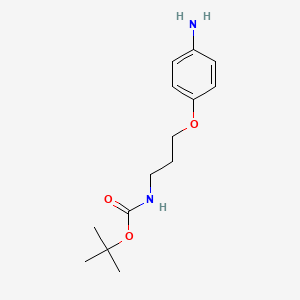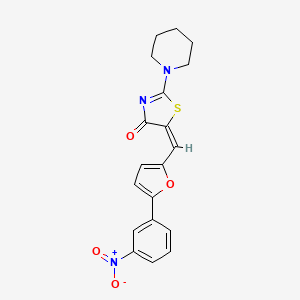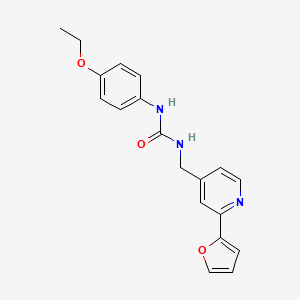
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, also known as MEPTA, is a chemical compound that has been extensively studied for its potential use in scientific research. MEPTA is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs are involved in the breakdown of extracellular matrix, which is important in cancer metastasis. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in cancer. Inhibition of these enzymes by N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide may contribute to its anticancer activity.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce cell death in cancer cells. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its relatively simple synthesis method. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been extensively studied and its anticancer and anti-inflammatory activity has been well-documented. However, one limitation of using N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide in lab experiments is its potential toxicity. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been shown to be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. One direction is the further study of its anticancer activity and its potential use as a cancer treatment. Additionally, further study of its anti-inflammatory activity may lead to its use as a treatment for inflammatory diseases. The potential use of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide as a diagnostic tool for Alzheimer's disease should also be further studied. Finally, the potential toxicity of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide should be further investigated to determine its safety for use in humans.
合成法
The synthesis method of N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves the reaction of 2-aminopyridine and 4-bromo-2-thiazolylamine with 2-bromoacetic acid ethyl ester in the presence of potassium carbonate. The resulting product is then treated with sodium methoxide to obtain N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use in scientific research. It has been shown to have anticancer activity and has been studied as a potential treatment for cancer. N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory activity. Additionally, N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-methyl-1H-pyrrol-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B3005374.png)



![N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B3005382.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B3005383.png)




![Ethyl 1-(2-(2-(isopentylamino)-2-oxoethyl)-1-oxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B3005390.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B3005392.png)
